Boceprevir Metabolite M15-d9

LC-MS/MS Quantitative Bioanalysis Internal Standard Selection

This +9 Da stable isotope-labeled internal standard is specifically designed for the matched quantification of the CYP3A4/5-mediated oxidative metabolite M15. Its identical extraction and co-elution behavior ensure superior matrix effect compensation, avoiding the ≥15% bias observed with structural analogs. Ideal for DMPK studies, DDI investigations, and impurity profiling. Confirm lot-specific purity via batch COA.

Molecular Formula C₁₉H₂₅D₉N₄O₃
Molecular Weight 375.55
Cat. No. B1158527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoceprevir Metabolite M15-d9
Synonyms(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbamide; 
Molecular FormulaC₁₉H₂₅D₉N₄O₃
Molecular Weight375.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boceprevir Metabolite M15-d9 – A Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis of the Oxidative Metabolite M15


Boceprevir Metabolite M15-d9 (molecular formula C₁₉H₂₅D₉N₄O₃, MW 375.55) is a stable isotope‑labeled (SIL) analogue of Boceprevir Metabolite M15 . It carries nine deuterium atoms substituted for nine protium atoms on the tert‑butyl moiety, providing a nominal +9 Da mass shift relative to the unlabeled M15 (C₁₉H₃₄N₄O₃, MW 366.5) [1][2]. Boceprevir (Victrelis) is an orally bioavailable, reversible covalent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, with a Kᵢ of 14 nM and a cell‑based replicon EC₉₀ of 350 nM . Metabolite M15 is formed via CYP3A4/5‑mediated oxidative dealkylation of the P1 warhead, distinguishing it from the ketone‑reduced metabolites M28 and M31 that arise through the aldoketoreductase pathway [3]. M15‑d9 is supplied primarily by Toronto Research Chemicals (TRC, catalogue B674527) as a neat reference standard intended for use as an internal standard in quantitative LC‑MS/MS workflows .

Why Boceprevir Metabolite M15-d9 Cannot Be Replaced by a Generic Deuterated Internal Standard in M15 Quantification


In quantitative LC‑MS/MS bioanalysis, the internal standard must match the target analyte as closely as possible in extraction recovery, chromatographic retention time, and ionization efficiency to compensate for matrix effects and variable sample preparation [1]. Boceprevir Metabolite M15‑d9 is specifically designed for the quantification of Metabolite M15; using a structurally mismatched internal standard—such as the deuterated parent drug Boceprevir‑d9 (intended for parent drug quantification, MW 528.7 for the d9‑labeled parent vs. MW 519.7 for boceprevir [2]) or the ketone‑reduced metabolite M4‑d9 (MW 376.54 [3])—introduces differential extraction and ionization behavior that degrades assay accuracy. A comparative study demonstrated that structural‑analogue internal standards produced a bias of ≥15% relative to a SIL‑IS [4]. Furthermore, the +9 Da mass shift of M15‑d9 provides a wider MS resolution window than the +6 Da shift of Boceprevir‑D6, reducing spectral overlap with the natural‑isotope envelope of the unlabeled M15 at M+6 [5]. Because the M15 metabolite is a unique oxidative cleavage product (MW 366.5) that is chemically and chromatographically distinct from the parent drug and from the reductive metabolites M28/M31, only an isotopologue of M15 itself can serve as a true matched internal standard [6].

Boceprevir Metabolite M15-d9 – Quantitative Differentiation Evidence vs. Closest Alternatives


Evidence 1 – Nominal Mass Shift of +9 Da vs. Non‑Deuterated M15 Ensures Baseline MS Resolution

Boceprevir Metabolite M15‑d9 (MW 375.55) provides a nominal +9 Da mass shift relative to the unlabeled target analyte Boceprevir Metabolite M15 (MW 366.5) [1][2]. This +9 Da shift exceeds the commonly recommended minimum of +3 Da for stable isotope‑labeled internal standards [3]. In contrast, the alternative deuterated internal standard Boceprevir‑D6 offers only a +6 Da shift relative to the parent drug, which may place the IS signal within the natural‑abundance M+6 isotopic envelope of the analyte in high‑concentration samples, causing positive bias [4]. The +9 Da separation of M15‑d9 places its quantifier ion at m/z 375 → product ion well outside the natural‑isotope cluster of M15, ensuring unambiguous integration [3].

LC-MS/MS Quantitative Bioanalysis Internal Standard Selection

Evidence 2 – Analyte‑Matched Co‑Elution with M15 for Superior Matrix Effect Compensation vs. Parent‑Drug IS

M15‑d9 is an isotopologue of the M15 metabolite and therefore co‑elutes with it under standard reversed‑phase LC conditions, sharing identical extraction recovery and ionization efficiency [1]. In contrast, the deuterated parent drug Boceprevir‑d9 (MW 528.7, C₂₇H₃₆D₉N₅O₅) elutes at a different retention time from M15 due to its substantially larger molecular structure and different hydrophobicity [2]. The literature consistently demonstrates that stable isotope‑labeled internal standards that co‑elute with the target analyte provide superior correction for matrix effects (ion suppression/enhancement) compared with structural analogues or non‑co‑eluting labeled compounds [3][4]. A direct comparative study found that only the SIL‑IS, not a structural analogue, could improve method precision and accuracy to acceptable levels for regulatory bioanalysis [4].

Matrix Effect Compensation Ion Suppression LC‑MS/MS Bioanalysis

Evidence 3 – Unique Metabolic Pathway Specificity: M15 as a CYP3A4/5‑Mediated Oxidative Cleavage Product, Distinct from AKR‑Dependent Reductive Metabolites

Boceprevir undergoes two distinct metabolic pathways in humans: (i) CYP3A4/5‑mediated oxidation yielding the oxidative cleavage metabolite M15 (MW 366.5), and (ii) aldo‑keto reductase (AKR1C2/AKR1C3)‑mediated ketone reduction yielding the M+2 diastereomeric metabolites M28 and M31 (MW ~521.7) [1]. This study quantified that human liver S9 and cytosol converted approximately 28% and approximately 68% of boceprevir to M28, respectively, in the presence of an NADPH‑generating system, while CYP3A4 and CYP3A5 were primarily responsible for oxidative metabolite formation [1]. Because M15 represents a distinct chemical entity (an amide cleavage product lacking the P1 warhead) rather than a simple reduced form of the parent, its quantification requires an internal standard that matches its unique chromatographic and mass spectrometric properties—precisely what M15‑d9 provides [2]. Neither the parent drug IS (Boceprevir‑d9) nor the reductive metabolite IS (M28‑d9/M31‑d9 mixture) can serve as a matched IS for M15 quantification.

Drug Metabolism CYP3A4/5 Aldo‑Keto Reductase Metabolite Identification

Evidence 4 – Isotopic Purity and Regulatory Readiness: Certified Reference Material Supplied with COA

Boceprevir Metabolite M15‑d9 is manufactured and supplied by Toronto Research Chemicals (TRC, an LGC subsidiary), the leading global producer of complex organic reference standards for biomedical research . TRC provides a Certificate of Analysis (COA) with each batch, documenting identity confirmation by NMR and mass spectrometry, chromatographic purity (typically ≥95% by HPLC), and isotopic enrichment data [1]. This level of documentation meets the requirements of regulatory bioanalytical method validation guidelines (FDA, EMA) for the use of internal standards in pharmacokinetic and toxicokinetic studies [2]. In contrast, non‑certified or research‑grade deuterated compounds from non‑specialist suppliers may lack batch‑specific COA and isotopic enrichment certification, introducing unknown variability into validated methods [2].

Reference Standard Certificate of Analysis Regulatory Bioanalysis Isotopic Purity

Evidence 5 – Stereo‑ and Regio‑Specific Labeling: Deuterium at the tert‑Butyl Moiety Minimizes Metabolic H/D Exchange

The nine deuterium atoms in M15‑d9 are located on the tert‑butylcarbamoyl moiety (the 1,1‑dimethylethyl‑d₉ group), as indicated by the IUPAC‑compatible synonym: (1R,2S,5S)‑3‑[(2S)‑2‑[[[[1,1‑(Dimethylethyl‑d₉)]amino]carbonyl]amino]‑3,3‑dimethyl‑1‑oxobutyl]‑6,6‑dimethyl‑3‑azabicyclo[3.1.0]hexane‑2‑carbamide [1]. Deuterium placed on non‑exchangeable aliphatic carbon positions (sp³‑hybridized C–D bonds) is chemically stable and does not undergo proton‑deuterium back‑exchange under typical bioanalytical sample preparation conditions (pH 2–9, room temperature to 40 °C) [2]. This contrasts with deuterium labels placed on heteroatom‑bound positions (e.g., N–D, O–D), which are susceptible to rapid exchange in protic solvents, leading to time‑dependent loss of mass shift and quantification drift [3]. The placement of all nine deuterium atoms on chemically stable carbon centers ensures that the +9 Da mass shift remains constant throughout sample preparation, storage, and analysis, preserving method robustness over time.

Deuterium Exchange Stability LC‑MS/MS Quantitation Isotope Integrity

Boceprevir Metabolite M15-d9 – Recommended Research and Industrial Application Scenarios


Quantitative Bioanalysis of Boceprevir Metabolite M15 in Plasma for Pharmacokinetic and Toxicokinetic Studies

M15‑d9 is the preferred internal standard for LC‑MS/MS quantification of the CYP3A4/5‑mediated oxidative metabolite M15 in human or preclinical plasma samples [1]. Its +9 Da mass shift eliminates cross‑talk with the natural‑isotope envelope of M15, while analyte‑matched co‑elution ensures robust matrix effect compensation across diverse plasma lots [2]. This application is directly relevant to DMPK studies evaluating boceprevir metabolism in patient populations or drug‑drug interaction studies where CYP3A4 activity is modulated by co‑administered agents [3]. The certified COA from TRC supports regulatory submissions under FDA and EMA bioanalytical method validation guidelines [4].

In Vitro Metabolite Identification and CYP3A4 Phenotyping Using Stable Isotope Tracing

M15‑d9 can be used as a stable isotope tracer in human hepatocyte or liver microsome incubations to differentiate CYP3A4/5‑mediated oxidative metabolism from AKR1C2/1C3‑mediated reductive metabolism [1]. By spiking M15‑d9 into incubation matrices, researchers can track M15 formation kinetics with high specificity, distinguishing this oxidative cleavage pathway from the quantitatively dominant ketone‑reduced metabolite pathway (M28/M31) that accounts for ~28–68% of boceprevir conversion in liver subcellular fractions [1]. The carbon‑bound d₉ label ensures isotopic integrity throughout extended incubation periods [5].

LC‑MS/MS Method Development and Validation for Boceprevir Metabolite Panel Quantification

When developing a multiplexed LC‑MS/MS method for simultaneous quantification of boceprevir and its major circulating metabolites (M28, M31, M15), M15‑d9 serves as the dedicated internal standard for the M15 channel [2]. Existing validated methods using Boceprevir‑D6 as internal standard for the parent drug achieve an LOQ of 2 ng/mL with linearity over 2–1,000 ng/mL [6]; incorporating M15‑d9 into the panel extends this quantitative capability to the oxidative metabolite, enabling comprehensive metabolic profiling in a single analytical run. The structurally distinct M15 analyte (MW 366.5) requires its own matched SIL‑IS because its chromatographic retention and ionization differ from both the parent drug and the reductive metabolites [2].

Pharmaceutical Impurity and Degradation Product Profiling in API Quality Control

M15 is a known metabolite and potential degradation product of boceprevir; M15‑d9 can serve as an internal standard for quantifying trace levels of M15 in boceprevir active pharmaceutical ingredient (API) batches and stability samples . The use of a SIL‑IS is standard practice in impurity profiling per ICH Q3A guidelines, and the batch‑specific COA provided with M15‑d9 supports the documentation requirements for ANDA and DMF submissions [4].

Quote Request

Request a Quote for Boceprevir Metabolite M15-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.